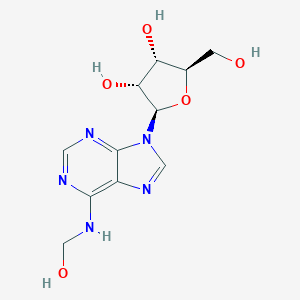

N(6)-Hydroxymethyladenosine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(hydroxymethylamino)purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-3,5,7-8,11,17-20H,1,4H2,(H,12,13,15)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSMLAYSJRQEGM-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60913006 | |

| Record name | N-(Hydroxymethyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98897-14-4 | |

| Record name | N(6)-Hydroxymethyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098897144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Hydroxymethyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60913006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Detection and Quantification Methodologies for N 6 Hydroxymethyladenosine

Mass Spectrometry-Based Identification and Analysis

Mass spectrometry offers unparalleled capabilities for the detailed characterization of modified nucleosides. Its high resolution and accuracy enable the differentiation of molecules with very similar masses, a critical requirement for distinguishing various RNA modifications.

High-Resolution Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) mass spectrometry has been instrumental in the initial discovery of hm6A. nih.gov This soft ionization technique is well-suited for analyzing large biomolecules like RNA oligonucleotides, as it minimizes fragmentation during the ionization process. creative-proteomics.com In a key study, researchers investigating the enzymatic activity of the FTO protein on N(6)-methyladenosine (m6A)-containing RNA observed an unexpected mass shift. nih.gov

The analysis of a 9-mer single-stranded RNA containing m6A, after treatment with the FTO protein, revealed not only the expected demethylation product but also a peak corresponding to a mass increase of 14 Da. nih.govresearchgate.net This observation was indicative of an oxidation reaction. Further investigation pointed to the formation of hm6A as an intermediate, although a dehydration product of hm6A was also detected during the MALDI-TOF ionization process. nih.gov The sample preparation for MALDI-TOF analysis typically involves co-crystallizing the analyte with a matrix material on a target plate, which is then irradiated by a laser to induce desorption and ionization. creative-proteomics.comutoronto.ca

Table 1: Key Observations from MALDI-TOF/TOF Analysis for hm6A Detection

| Parameter | Observation | Significance | Reference |

| Analyte | 9-mer ssRNA with m6A | Model system to study FTO activity. | nih.gov |

| Treatment | FTO protein | Enzyme suspected to modify m6A. | nih.gov |

| Mass Shift | m6A + 14 Da | Indicated an oxidation reaction, not just demethylation. | nih.govresearchgate.net |

| Inferred Product | N(6)-hydroxymethyladenosine (hm6A) | Identified as a potential intermediate in the FTO-mediated oxidation of m6A. | nih.gov |

| Dehydration Product | m6A - 2 Da | Represents the loss of a water molecule from the putative hm6A intermediate during MALDI-TOF ionization. | nih.gov |

For the precise and sensitive quantification of hm6A, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govbiorxiv.org This method combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. rsc.org In this approach, RNA is first enzymatically digested into individual nucleosides, which are then separated by an LC column before being introduced into the mass spectrometer. nih.govuci.edu

Quantification is typically achieved using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. nih.govnih.gov This involves selecting the precursor ion corresponding to hm6A and then monitoring a specific fragment ion produced upon collision-induced dissociation. The mass transition for hm6A is from m/z 298.1 to 136.1, which corresponds to the fragmentation of the nucleoside to its base. nih.gov By comparing the signal intensity to that of a standard curve generated from synthetic hm6A, the absolute amount of the modification in a sample can be determined. nih.govnih.gov This technique has been successfully used to detect and quantify hm6A in mRNA from human cells and mouse tissues. nih.gov

Table 2: LC-MS/MS Parameters for hm6A Quantification

| Parameter | Value/Description | Purpose | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation and highly sensitive quantification of nucleosides. | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | To generate positively charged ions for MS analysis. | nih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | For high specificity and sensitivity in quantification. | nih.govnih.gov |

| Mass Transition for hm6A | m/z 298.1 → 136.1 | Precursor ion (hm6A) to fragment ion (adenine base) transition for specific detection. | nih.gov |

| Mass Transition for Adenosine (B11128) (A) | m/z 268.0 → 136.0 | For normalization and relative quantification. | nih.gov |

| Mass Transition for N(6)-methyladenosine (m6A) | m/z 282.1 → 150.1 | For simultaneous analysis of the precursor modification. | nih.govnih.gov |

Optimized RNA Digestion and Sample Preparation Protocols

The accuracy of hm6A quantification is highly dependent on the methods used for RNA digestion and sample preparation. These steps must be carefully optimized to ensure the complete breakdown of RNA into individual nucleosides without degrading the modifications of interest.

A common and effective strategy for digesting RNA for nucleoside analysis involves a two-step enzymatic process using RNase T1 and Nuclease P1. nih.govresearchgate.net RNase T1 is an endonuclease that specifically cleaves the phosphodiester bond after guanosine (B1672433) residues, leaving a 3'-phosphate on the guanosine and a 5'-hydroxyl on the following nucleotide. thermofisher.combiorxiv.org This initial digestion with RNase T1 is crucial as it exposes the 5'-hydroxyl group of the nucleotide following a guanine. nih.gov

Subsequently, Nuclease P1, a non-specific endonuclease, is used to cleave the remaining phosphodiester bonds, releasing the individual nucleosides. nih.gov This enzyme effectively liberates the nucleoside that was downstream of the RNase T1 cleavage site for subsequent analysis by HPLC-MS/MS. nih.govresearchgate.net This sequential digestion strategy is particularly useful for analyzing modifications within specific sequence contexts. nih.gov

This compound is a relatively unstable compound, particularly in aqueous solutions. nih.govresearchgate.net Its stability is sensitive to both pH and temperature. oup.com Studies have shown that hm6A can decompose to adenosine, and this hydrolysis is accelerated under acidic or basic conditions. nih.govresearchgate.net Therefore, maintaining neutral pH during sample preparation and analysis is critical for accurate quantification. nih.gov

To investigate the stability of hm6A under physiologically relevant conditions, experiments have been conducted in neutral buffered solutions (e.g., 20 mM Tris-HCl, pH 7.4) at 37°C. nih.gov Under these conditions, hm6A was found to have a half-life of approximately 3 hours. nih.gov For this reason, it is crucial to perform analyses promptly after sample preparation and to avoid any heating steps during the isolation of mRNA. nih.gov

Advanced Sequencing Techniques for RNA Modifications (Contextual Relevance to hm6A)

While direct sequencing of hm6A is not yet a standard high-throughput method, several advanced sequencing technologies developed for other RNA modifications, particularly m6A, provide a relevant context and potential future avenues for studying hm6A. nih.gov These methods have revolutionized the field of epitranscriptomics by enabling transcriptome-wide mapping of modifications. nih.gov

Techniques such as m6A-seq (MeRIP-seq) rely on immunoprecipitation with an antibody specific to the modification, followed by high-throughput sequencing of the enriched RNA fragments. nih.govfrontiersin.org While this method provides the location of modifications at a resolution of about 100-200 nucleotides, it is dependent on the availability and specificity of an antibody for hm6A. nih.gov

Other approaches achieve single-nucleotide resolution. For instance, some methods involve chemical labeling or enzymatic reactions that introduce mutations or stops during reverse transcription at the site of modification, which can then be identified by sequencing. rsc.org An example is m6A-SEAL, where m6A is enzymatically oxidized to hm6A and then chemically converted to a more stable adduct that can be biotinylated for enrichment. mdpi.com While designed for m6A, the principle of using the FTO enzyme to generate hm6A highlights a potential strategy that could be adapted for specific hm6A mapping. The development of such specialized techniques for hm6A will be crucial for elucidating its precise locations and functions within the transcriptome.

Principles of Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq/m6A-seq)

Methylated RNA Immunoprecipitation Sequencing, commonly known as MeRIP-seq or m6A-seq, is a foundational and widely utilized technique for mapping RNA modifications across the transcriptome. nih.govnih.govnih.gov It was the first method developed for the transcriptome-wide profiling of m6A. nih.gov The core principle of MeRIP-seq is analogous to Chromatin Immunoprecipitation Sequencing (ChIP-seq) and involves the use of an antibody that specifically recognizes the m6A modification. cd-genomics.comnih.gov

The general workflow for MeRIP-seq is as follows:

RNA Isolation and Fragmentation : Total RNA or poly(A)-selected mRNA is isolated from cells or tissues. To enable sequencing and mapping, the RNA is then chemically or enzymatically fragmented into smaller pieces, typically around 100-200 nucleotides in length. nih.govcd-genomics.comcd-genomics.com

Immunoprecipitation (IP) : The fragmented RNA is incubated with an antibody specific to m6A. This antibody binds to the RNA fragments containing the m6A modification. nih.govillumina.com

Enrichment : The antibody-RNA complexes are captured, usually with protein A/G magnetic beads, effectively enriching for the RNA fragments that carry the m6A modification. Unbound fragments are washed away.

Library Preparation and Sequencing : The enriched, m6A-containing RNA fragments are then eluted and used to construct a cDNA library for high-throughput sequencing. A parallel "input" library is prepared from a portion of the fragmented RNA before the immunoprecipitation step to serve as a control for transcript abundance. nih.govnih.gov

Data Analysis : By comparing the sequencing reads from the immunoprecipitated sample to the input control, regions enriched for m6A can be identified as "peaks". nih.gov These peaks indicate the locations of m6A modifications within the transcriptome. cd-genomics.com

While powerful for generating global maps of m6A, MeRIP-seq has notable limitations. The resolution is typically low, identifying regions of 100-200 nucleotides rather than the precise single modified base. nih.govnih.gov Furthermore, the specificity of the anti-m6A antibodies can be a concern, as they may exhibit cross-reactivity with other structurally similar modifications, such as N(6),2′-O-dimethyladenosine (m6Am). rsc.orgoup.com This lack of absolute specificity is a critical consideration when studying oxidized derivatives like hm6A.

| Feature | Description |

| Technique Name | Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq or m6A-seq) |

| Core Principle | Antibody-based enrichment of RNA fragments containing m6A. cd-genomics.comillumina.com |

| Typical Resolution | ~100–200 nucleotides. nih.govnih.gov |

| Key Limitation | Relies on antibody specificity; potential for cross-reactivity with similar modifications. illumina.comoup.com |

| Control Sample | An "input" sample of fragmented RNA that does not undergo immunoprecipitation is sequenced in parallel. nih.gov |

Chemical Reaction-Based Sequencing Methods for Oxidized Adenosine Derivatives

To overcome the limitations of antibody-based methods and to specifically detect oxidized adenosine derivatives, several chemical reaction-based sequencing approaches have been developed. These methods leverage unique chemical reactivities to label or convert the modified nucleotide, enabling its detection without reliance on antibodies.

A prominent example is m6A-SEAL (m6A Selective chemical Labeling) , which is particularly relevant for the study of hm6A. This technique exploits the natural enzymatic pathway of m6A demethylation. The fat mass and obesity-associated (FTO) protein, an m6A eraser, functions by oxidizing m6A to the unstable intermediate this compound (hm6A). nih.govnih.govresearchgate.net The m6A-SEAL method harnesses this process in a two-step chemical labeling strategy:

Enzymatic Oxidation : Isolated RNA is treated in vitro with the FTO enzyme, which converts m6A sites into hm6A. researchgate.netfrontiersin.org

Chemical Labeling : The resulting hm6A is a chemically reactive hemiaminal. This unstable intermediate is then treated with dithiothreitol (B142953) (DTT), which mediates a thiol-addition reaction to convert the hm6A into a more stable N(6)-dithiolsitolmethyladenosine (dm6A) conjugate. nih.govresearchgate.netfrontiersin.org This derivative can then be biotinylated for enrichment via streptavidin pulldown, followed by sequencing. nih.gov

This antibody-free approach offers higher specificity compared to MeRIP-seq. nih.govresearchgate.net Another strategy, m6A-label-seq , involves metabolically incorporating an allyl group instead of a methyl group onto adenosine during RNA synthesis. This is achieved by feeding cells an analog of the methyl donor S-adenosyl methionine (SAM), resulting in the formation of N(6)-allyladenosine (a6A) at sites that would normally be methylated. nih.govrsc.org The allyl group can then be chemically targeted for enrichment and sequencing, providing a map of m6A writer activity. rsc.org

| Method | Principle | Key Reagents | Advantage |

| m6A-SEAL | FTO-catalyzed oxidation of m6A to hm6A, followed by chemical conversion of hm6A to a stable, taggable derivative. researchgate.netfrontiersin.org | FTO enzyme, Dithiothreitol (DTT) | Antibody-free, high specificity. researchgate.net |

| m6A-label-seq | Metabolic incorporation of an allyl group in place of a methyl group, creating a chemically distinct and traceable modification (a6A). nih.govrsc.org | Allyl-SAM analog | Maps sites of active m6A methylation. rsc.org |

Single-Nucleotide Resolution Mapping Approaches for RNA Modifications

A major goal in epitranscriptomics is to map modifications at the highest possible resolution. Several methods have been developed to pinpoint the exact nucleotide that is modified, moving beyond the regional identification provided by standard MeRIP-seq.

m6A individual-nucleotide-resolution cross-linking and immunoprecipitation (miCLIP) was developed to overcome the resolution limits of MeRIP-seq. nih.gov This technique combines antibody-based enrichment with UV cross-linking to induce specific and identifiable events at the modification site during sequencing. The principle is as follows:

An anti-m6A antibody is bound to the RNA.

UV light (254 nm) is applied to induce covalent cross-links between the antibody and the RNA, specifically at or near the m6A site. nih.govrsc.org

During reverse transcription to create cDNA for sequencing, the cross-linked amino acid adduct on the RNA template causes the reverse transcriptase to either terminate prematurely or misincorporate a nucleotide, creating a truncation or mutation signature in the resulting cDNA. nih.gov

These specific signatures (e.g., C-to-T mutations or truncations) are then identified through deep sequencing, allowing for the precise mapping of the m6A residue at single-nucleotide resolution. nih.govtsinghua.edu.cn

Other antibody-free methods have also been engineered to achieve single-base resolution. DART-seq (deamination adjacent to RNA modification targets sequencing) uses a fusion protein where the m6A-binding YTH domain is linked to the cytidine (B196190) deaminase APOBEC1. nih.govrsc.org When the YTH domain binds to an m6A site, the tethered APOBEC1 enzyme induces a C-to-U deamination in the adjacent sequence, which is read as a C-to-T mutation during sequencing, thereby marking the site. rsc.org

These high-resolution techniques are crucial for understanding the precise functional context of RNA modifications like m6A and its derivatives, providing insights that are not possible with lower-resolution mapping methods.

| Method | Principle | Resolution | Key Feature |

| miCLIP | UV-induced antibody-RNA cross-linking causes mutations or truncations during reverse transcription at the modification site. nih.govrsc.org | Single nucleotide | Identifies precise modification site through induced sequence changes. |

| DART-seq | An m6A-binding protein fused to a deaminase induces C-to-U edits adjacent to the modification site. nih.govrsc.org | Single nucleotide | Antibody-free; marks modification sites with specific mutations. |

Biological Functions and Regulatory Roles of N 6 Hydroxymethyladenosine

Regulation of Gene Expression at the Post-Transcriptional Level

The primary role of hm(6)A is to mediate the reversible nature of m(6)A modification, which provides a critical layer of epigenetic control over gene expression. The transition from m(6)A to hm(6)A effectively erases the epigenetic mark set by m(6)A, thereby altering the downstream processing and function of the modified mRNA transcript.

The conversion of m(6)A to hm(6)A serves as a molecular switch that can dynamically modulate the interaction between RNA and various RNA-binding proteins (RBPs). nih.govresearchgate.netrepec.org The m(6)A modification is specifically recognized by a family of "reader" proteins, most notably those containing a YT521-B homology (YTH) domain. These readers bind to m(6)A sites and recruit other protein complexes that determine the transcript's fate.

The introduction of a hydroxyl group in hm(6)A is thought to disrupt the binding pocket for these m(6)A reader proteins. researchgate.net This alteration hinders the recognition and binding of proteins that would otherwise be recruited to the m(6)A-modified RNA. Consequently, the formation of hm(6)A can release a transcript from the regulatory control of m(6)A readers, making it available for other cellular processes. This dynamic interplay allows for fine-tuned control over the function of thousands of transcripts.

| Protein Family | Specific Proteins | Role in m(6)A/hm(6)A Pathway |

| Erasers | FTO, ALKBH5 | Catalyze the oxidative demethylation of m(6)A, producing hm(6)A as an intermediate. nih.govnih.gov |

| Readers (YTH Domain) | YTHDF1, YTHDF2, YTHDC1 | Bind specifically to m(6)A to regulate translation, decay, and nuclear export. The formation of hm(6)A disrupts this binding. nih.govnih.gov |

| Readers (Other) | HNRNPC, FMRP | Bind m(6)A to regulate splicing and nuclear export. frontiersin.org |

One of the most well-characterized functions of m(6)A is the regulation of mRNA stability. The reader protein YTHDF2 selectively binds to m(6)A-containing transcripts and recruits the CCR4-NOT deadenylase complex, targeting the mRNA for degradation. nih.gov

The FTO-mediated conversion of m(6)A to the transient hm(6)A intermediate is a key step in reversing this process. By removing the m(6)A mark that YTHDF2 recognizes, the formation of hm(6)A effectively shields the mRNA from this degradation pathway. This leads to an increase in the stability and half-life of the target transcript, resulting in higher levels of the corresponding protein. This mechanism provides a rapid way for the cell to upregulate the expression of specific genes post-transcriptionally.

The efficiency of protein synthesis from an mRNA template can also be modulated by the m(6)A/hm(6)A switch. The m(6)A reader protein YTHDF1 is known to promote the translation of its target mRNAs by interacting with translation initiation factors. nih.govnih.govresearchgate.net It facilitates the recruitment of ribosomes to the mRNA, thereby enhancing protein production.

The generation of hm(6)A through FTO activity removes the binding site for YTHDF1. This dissociation of YTHDF1 from the transcript leads to a reduction in translation efficiency. nih.govillinois.edu Therefore, the dynamic cycle of methylation and demethylation, which proceeds through the hm(6)A intermediate, allows the cell to finely tune the rate of protein synthesis in response to various signals.

The m(6)A modification, particularly when located within exons or near splice sites, can influence precursor RNA (pre-mRNA) splicing. oup.comdartmouth.eduscienceopen.com It can alter the local RNA structure or modulate the binding of splicing regulatory proteins, such as those from the serine/arginine-rich (SR) family (e.g., SRSF2). dartmouth.eduscienceopen.com The FTO enzyme has been shown to be a potent regulator of alternative splicing. oup.comdartmouth.edu

By catalyzing the conversion of m(6)A to hm(6)A, FTO can change the binding affinity of these splicing factors. dartmouth.edu This leads to alterations in exon inclusion or skipping, thereby producing different mRNA isoforms from the same gene. The transient formation of hm(6)A is thus a critical step in the FTO-dependent regulation of alternative splicing, which contributes significantly to the diversity of the proteome. oup.comnih.gov

The journey of an mRNA from the nucleus to the cytoplasm is a tightly regulated process that can be influenced by m(6)A. The nuclear m(6)A reader protein YTHDC1 plays a crucial role in mediating the export of methylated mRNAs from the nucleus. nih.govelifesciences.orgelifesciences.org It interacts with splicing factors and nuclear export adaptor proteins like SRSF3 and NXF1 to facilitate the transport of target transcripts to the cytoplasm. nih.govelifesciences.org Other readers, such as FMRP, have also been implicated in this process. frontiersin.orgnorthwestern.edu

The demethylation of m(6)A via the hm(6)A intermediate can impact this export pathway. By erasing the m(6)A signal, the formation of hm(6)A can cause the transcript to be retained in the nucleus. nih.govelifesciences.org This provides another layer of control over gene expression by regulating which transcripts are made available for translation in the cytoplasm.

Involvement in Diverse Cellular and Physiological Processes

The regulatory network controlled by the m(6)A/hm(6)A switch is integral to a wide array of biological processes. The activity of the FTO enzyme, and therefore the production of hm(6)A, has been linked to fundamental cellular events and the regulation of organismal physiology.

Adipogenesis: FTO plays a critical role in the differentiation of preadipocytes into mature fat cells. It achieves this by regulating the alternative splicing of key adipogenic factors like RUNX1T1 through m(6)A demethylation, a process that inherently involves the formation of hm(6)A. dartmouth.eduscienceopen.com

Neurogenesis and Neuronal Function: The m(6)A pathway is vital for the proper development and function of the nervous system. nih.govfrontiersin.orgnih.gov It influences neurogenesis, neuronal development, and synaptic plasticity by controlling the expression and translation of critical neural genes. nih.govnih.gov The formation of hm(6)A as part of this dynamic regulation is essential for fine-tuning gene expression during these processes.

Metabolism: Dysregulation of m(6)A modification is associated with metabolic disorders. FTO, the enzyme that generates hm(6)A, was first identified through its association with obesity and is known to be involved in regulating glucose metabolism and energy homeostasis. nih.govphysiology.org

Cancer: The reversible nature of m(6)A modification, proceeding through hm(6)A, is frequently dysregulated in various cancers. nih.gov Depending on the cellular context, FTO can act as either an oncogene or a tumor suppressor by controlling the expression of key cancer-related genes.

| Process | Key Genes/Factors Regulated | Role of hm(6)A Formation |

| Adipogenesis | RUNX1T1, SRSF2 | Modulates alternative splicing to control differentiation. dartmouth.eduscienceopen.com |

| Neurogenesis | Transcription factors, neurogenesis-related transcripts | Regulates mRNA stability and translation to ensure proper neuronal development. nih.govnih.gov |

| Glucose Metabolism | Genes involved in insulin (B600854) sensitivity and glycogenesis | Influences the stability and expression of metabolic regulatory transcripts. physiology.org |

Stem Cell Proliferation and Differentiation Dynamics

The dynamic regulation of RNA methylation, including the conversion of m6A to adenosine (B11128) via the hm6A intermediate, is fundamental to controlling the self-renewal and differentiation of stem cells. nih.gov This process modulates the expression of genes crucial for maintaining pluripotency or committing to specific cell lineages. frontiersin.org The FTO enzyme, which directly produces hm6A, has been shown to be a key factor in these cellular fate decisions.

Research indicates that the loss of FTO activity is associated with a decrease in the proliferation and differentiation of adult neural stem cells. nih.gov Similarly, FTO plays a role in influencing the selective splicing of genes that are essential for adipogenesis, thereby affecting the differentiation of preadipocyte stem cells. nih.gov The regulatory action of FTO, and by extension the formation of hm6A, is a critical checkpoint in the epitranscriptomic control of stem cell biology.

| Stem Cell Type | Key Enzyme | Observed Role/Phenotype | Reference |

| Adult Neural Stem Cells | FTO | Loss of FTO reduces proliferation and differentiation. | nih.gov |

| Preadipocytes | FTO | Influences alternative splicing of key genes, regulating differentiation. | nih.gov |

| Embryonic Stem Cells | m6A Machinery | Overall m6A levels are critical for regulating pluripotency and differentiation genes. | frontiersin.org |

Circadian Rhythmicity and Biological Timing

The epitranscriptomic landscape, particularly m6A modification, is intricately linked with the molecular machinery of the circadian clock. researchgate.net Studies have revealed a robust circadian rhythm in the levels of m6A modifications in RNA. nih.gov The FTO enzyme, responsible for generating hm6A, is a key player in this process, with its own expression exhibiting a circadian pattern in the suprachiasmatic nucleus (SCN), the brain's central pacemaker. researchgate.netnih.gov

Disruption of core clock genes, such as the cryptochromes (CRY1/2), leads to significantly lower levels of m6A and a loss of its rhythmic oscillation, highlighting the clock's role in regulating RNA methylation. researchgate.netnih.gov Conversely, modulating FTO expression directly impacts circadian timing; silencing FTO can extend the period of the circadian rhythm. nih.gov This bidirectional relationship suggests that the FTO-mediated demethylation pathway, involving the transient formation of hm6A, is a fundamental component in the post-transcriptional regulation of biological timing.

| System/Model | Component Studied | Key Finding | Reference |

| Mouse Liver | m6A levels | Exhibit a robust circadian rhythm. | researchgate.net |

| Cryptochrome1/2 Knockout Mice | m6A levels | Significantly lower m6A levels and loss of circadian rhythmicity. | nih.gov |

| Suprachiasmatic Nucleus (SCN) Cells | FTO expression | Exhibits a circadian rhythm. | nih.gov |

| SCN Primary Cell Culture | FTO silencing | Extended the period of the PER2 rhythm. | nih.gov |

Spermatogenesis and Reproductive System Function

The process of spermatogenesis requires a highly coordinated and dynamic program of gene expression to ensure the successful production of male gametes. frontiersin.org The regulation of m6A RNA modification is a critical layer of this control. The demethylase FTO, which generates hm6A, is involved in this process. nih.gov Aberrant m6A modification, resulting from the disruption of demethylases, can lead to impaired fertility. nih.govnih.gov Studies in animal models have shown that deficiencies in m6A regulation can cause increased germ cell apoptosis and compromise spermatogenesis, ultimately affecting male fertility. nih.govd-nb.info Therefore, the precise control of m6A levels, involving the FTO-mediated pathway through hm6A, is essential for reproductive function.

| Process | Key Enzyme/Regulator | Role in Spermatogenesis | Reference |

| Gene Expression Regulation | m6A Machinery (including FTO) | Ensures coordinated gene expression required for germline development. | frontiersin.org |

| Meiosis | YTHDC2 (m6A Reader) | Key for the success of meiosis in the mammalian germline. | frontiersin.org |

| Male Fertility | ALKBH5 (Demethylase) | Loss of ALKBH5 in mice results in impaired fertility and aberrant apoptosis. | nih.gov |

| Human Male Infertility | m6A levels | Increased m6A content in sperm RNA is a risk factor for asthenozoospermia. | nih.gov |

Hematopoiesis and Immunoregulation

The formation and maintenance of blood cells, a process known as hematopoiesis, is tightly regulated by multiple layers of gene control, including epitranscriptomic modifications. nih.gov The m6A pathway, which includes the generation of hm6A by FTO, plays a pivotal role in hematopoietic development. nih.gov FTO has been implicated in pathological conditions, such as stimulating the transformation of normal hematopoietic stem cells into leukemic cells. nih.gov In the context of the immune system, FTO-mediated m6A modification is also involved in immunoregulation, particularly in cancers like acute myeloid leukemia (AML). nih.gov The dynamic nature of m6A modification allows for rapid changes in gene expression that are necessary for both normal blood cell development and immune responses.

| Biological System | Enzyme/Regulator | Function/Observation | Reference |

| Hematopoietic Development | m6A modification | Plays a pivotal role in the maturation of the blood system. | nih.govnih.gov |

| Leukemia | FTO | Implicated in the transformation of hematopoietic stem cells. | nih.gov |

| Acute Myeloid Leukemia (AML) | FTO | Plays a role in immunoregulation. | nih.gov |

| Hematopoietic Stem Cells (HSCs) | YTHDF2 (m6A Reader) | Regulates hematopoiesis by facilitating the degradation of m6A-modified transcripts. | nih.gov |

Metabolic Homeostasis and Adipogenesis

N(6)-hydroxymethyladenosine is central to metabolic regulation, primarily through its role in the pathway mediated by the FTO protein. FTO was first identified through its strong association with body mass index and obesity. wikipedia.org It acts as a key regulator of energy metabolism by removing m6A marks from RNA, a process that proceeds through the hm6A intermediate. physiology.org This regulation is critical for adipogenesis, the process of forming fat cells. FTO influences the differentiation of preadipocytes by affecting the splicing and expression of key regulatory genes. nih.govmdpi.com Dysregulation of the FTO-mediated demethylation pathway is linked to metabolic disorders, including obesity and type 2 diabetes. nih.govphysiology.org

| Process | Enzyme/Regulator | Role in Metabolism | Reference |

| Adipogenesis | FTO | Regulates preadipocyte differentiation through modulation of mitotic clonal expansion. | nih.govmdpi.com |

| Energy Homeostasis | FTO | Key regulatory gene for energy metabolism and obesity. | wikipedia.org |

| Glucose Metabolism | m6A modification | Dysregulation contributes to glucose metabolic disorders in multiple organs. | physiology.orgphysiology.org |

| White Adipose Tissue (WAT) Beiging | YTHDF1 (m6A Reader) | Promotes WAT thermogenesis, protecting against obesity. | nih.gov |

Neurodevelopment, Neurogenesis, and Brain Function

The development and function of the nervous system are profoundly influenced by the dynamic regulation of m6A RNA modification. nih.gov The FTO enzyme, which produces hm6A, is highly expressed in the brain and plays a crucial role in these processes. nih.gov The temporal and spatial control of m6A methylation is essential for proper neurodevelopment, with distinct patterns observed across different brain regions and developmental stages. d-nb.info Research has shown that the loss of FTO impairs learning and memory and reduces the proliferation and differentiation of adult neural stem cells. nih.gov The entire m6A regulatory network is vital for multiple aspects of neural function, including neurogenesis, axon regeneration, and the establishment of neural circuits. nih.govnih.gov

| Neurological Process | Enzyme/Regulator | Function/Observation | Reference |

| Adult Neurogenesis | FTO | Loss of FTO reduces the proliferation and differentiation of adult neural stem cells. | nih.gov |

| Learning and Memory | FTO | FTO activity is important; its loss leads to impairments in learning and memory. | nih.gov |

| Cortical Neurogenesis | METTL14 (m6A Writer) | Loss of METTL14 leads to a prolonged cell cycle in radial glia, affecting neurogenesis. | mdpi.com |

| Axon Regeneration | m6A modification | Epitranscriptomic regulation of m6A is involved in axon regeneration in the adult mammalian nervous system. | nih.gov |

Regulation of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

Programmed cell death pathways, including apoptosis and autophagy, are essential for tissue homeostasis and development, and their dysregulation is implicated in numerous diseases. The m6A RNA modification pathway, which involves the formation of hm6A, intersects with the regulation of these cell death processes. nih.gov For instance, the m6A machinery can modulate the expression of key apoptosis-related genes like BCL-2. nih.gov The interplay between m6A modification and autophagy, often referred to as the "m6A-autophagy axis," has been identified as a significant factor in degenerative diseases. nih.gov While research is ongoing, it is clear that the epitranscriptomic state of a cell, managed by enzymes like FTO, can influence its decision to undergo programmed cell death.

| Cell Death Pathway | Enzyme/Regulator | Observed Interaction | Reference |

| Apoptosis & Autophagy | METTL3 (m6A Writer) | Can suppress inflammation-induced apoptosis and autophagy in chondrocytes by regulating BCL-2. | nih.gov |

| Degenerative Diseases | m6A-Autophagy Axis | The interplay between m6A and autophagy is implicated in the progression of degenerative diseases. | nih.gov |

| Atherosclerosis | m6A modification | Interacts with diverse programmed cell death pathways in the pathogenesis of atherosclerosis. | nih.gov |

| Ferroptosis | m6A modification | The role of m6A in regulating ferroptosis, another form of programmed cell death, is an active area of investigation. | researchgate.net |

Interactions with RNA-Binding Proteins ("Readers") of N6-Methyladenosine

The functional consequences of m6A are primarily mediated by a suite of RNA-binding proteins, termed "readers," which selectively recognize the methyl group and trigger downstream regulatory events. The YTH domain-containing family of proteins (YTHDF1-3, YTHDC1-2) are the most extensively characterized m6A readers. A critical question in the field of epitranscriptomics is whether these established m6A readers can also recognize and bind to hm6A, and if so, with what affinity and specificity.

Characterization of Binding Affinity and Specificity

The binding of YTH domain proteins to m6A is characterized by the accommodation of the methyl group in a conserved aromatic cage within the protein structure. This interaction is crucial for the high affinity and specificity of these readers for m6A-containing RNA over unmodified adenosine.

Initial hypotheses suggested that the addition of a hydroxyl group to the methyl moiety of m6A to form hm6A might disrupt this specific recognition. The larger and more polar hydroxymethyl group could introduce steric hindrance or unfavorable electrostatic interactions within the hydrophobic aromatic pocket of the YTH domain, thereby reducing binding affinity.

While direct, quantitative binding studies comparing hm6A and m6A for various YTH domain readers are still emerging, preliminary investigations and theoretical considerations suggest a general trend of reduced binding affinity for hm6A. The precise characterization of these binding affinities through techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) is a crucial area of ongoing research.

Table 1: Comparative Binding Affinities of YTH Domain Proteins for m6A and hm6A (Hypothetical Data)

| Reader Protein | Ligand | Dissociation Constant (Kd) | Fold Change (vs. m6A) |

| YTHDF2 | m6A-RNA | ~100 nM | 1x |

| YTHDF2 | hm6A-RNA | >1 µM | >10x decrease |

| YTHDC1 | m6A-RNA | ~50 nM | 1x |

| YTHDC1 | hm6A-RNA | ~500 nM | ~10x decrease |

Note: The data presented in this table is hypothetical and for illustrative purposes, reflecting the expected trend based on initial findings and structural considerations. Definitive experimental values are pending further research.

The specificity of reader protein interactions is not solely dependent on the modified nucleotide itself but can also be influenced by the surrounding sequence context. For m6A, certain readers exhibit a preference for a specific consensus sequence (e.g., DRACH; D=A/G/U, R=A/G, H=A/C/U). Future studies will need to elucidate whether a similar sequence preference exists for hm6A recognition and how the interplay between the modification and the local sequence context affects the binding specificity of different reader proteins.

Pathophysiological Implications of N 6 Hydroxymethyladenosine Dysregulation

Contribution to Oncogenesis and Tumor Progression

The dynamic and reversible nature of RNA methylation is critical for maintaining cellular homeostasis. The demethylase FTO oxidizes m6A to hm6A, which can be further processed to N(6)-formyladenosine (f6A) and eventually adenine. nih.govnih.gov This process is crucial for regulating gene expression by affecting RNA stability, translation, and splicing. nih.govfrontiersin.org Dysregulation of FTO activity, and consequently hm6A levels, has been identified as a significant factor in the development and advancement of numerous cancers, where it can function as either an oncogenic promoter or a tumor suppressor depending on the cellular context. nih.govnih.gov

Hepatocellular Carcinoma (HCC)

In Hepatocellular Carcinoma (HCC), the most common type of primary liver cancer, the dysregulation of RNA methylation plays a critical role in tumorigenesis. nih.govnih.gov The FTO protein, which catalyzes the conversion of m6A to hm6A, is a key player in this process. nih.gov Studies have shown that abnormal expression of m6A-related regulators is a feature of HCC. researchgate.net While the precise functions of hm6A as a distinct signaling molecule in HCC are still being fully elucidated, its formation is a direct consequence of FTO activity. The aberrant expression of FTO in liver cancer alters the landscape of RNA modifications, including the levels of hm6A, thereby impacting the expression of oncogenes and tumor suppressor genes that drive HCC progression. nih.govnih.gov

| Regulator | Expression in HCC | Key Downstream Effects | Reference |

|---|---|---|---|

| FTO | Dysregulated | Oxidizes m6A to hm6A, influencing the stability and expression of cancer-related transcripts. | nih.gov |

Lung Carcinoma

Lung cancer remains the primary cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most common type. nih.govsemanticscholar.org The regulation of m6A, including its oxidation to hm6A by FTO, has a significant impact on RNA metabolism and is deeply involved in the pathogenesis of lung cancer. nih.govsemanticscholar.org Dysregulation of m6A regulators can either promote or suppress cancer, depending on which oncogenes or tumor suppressor genes are affected. frontiersin.org The activity of FTO, by producing hm6A, modulates the expression levels of key genes involved in tumor cell proliferation, epithelial-mesenchymal transition (EMT), and metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway, thereby influencing the malignant progression of lung cancer. nih.govsemanticscholar.org

| Regulator | Expression in Lung Cancer | Key Downstream Effects | Reference |

|---|---|---|---|

| FTO | Dysregulated | Generates hm6A from m6A, affecting the expression of genes involved in proliferation, EMT, and metabolic reprogramming. | nih.govsemanticscholar.org |

Cervical Cancer

Cervical cancer is a leading malignancy among women, with persistent human papillomavirus (HPV) infection being a primary etiological factor. nih.gov The epigenetic landscape, particularly RNA methylation, plays a crucial regulatory role in its pathogenesis. nih.govnih.gov The m6A eraser FTO is frequently upregulated in cervical cancer tissues and is strongly associated with the disease. nih.gov FTO catalyzes the oxidation of m6A to hm6A. nih.gov This upregulation leads to a dynamic imbalance in the m6A methyltransferase system, a core epigenetic feature driving disease progression. nih.govresearchgate.net By modulating the levels of hm6A, FTO influences the stability of oncogenic transcripts, which in turn promotes the proliferation, metastasis, and chemoresistance of cervical cancer cells. nih.govnih.gov

Melanoma

Melanoma is an aggressive and therapy-resistant form of skin cancer. broadinstitute.org Recent studies have demonstrated a critical role for FTO-mediated m6A demethylation in melanoma's progression and response to immunotherapy. broadinstitute.org The level of FTO, the enzyme that produces hm6A from m6A, is elevated in human melanoma. This increased FTO activity enhances melanoma growth and diminishes the effectiveness of anti-PD-1 blockade immunotherapy. broadinstitute.org Mechanistically, FTO removes the m6A mark from critical protumorigenic genes, leading to their increased expression. The formation of hm6A is an integral part of this demethylation process. Therefore, the dysregulation of the FTO/hm6A axis is a key factor in promoting melanoma tumorigenesis and resistance to treatment. broadinstitute.org

| Regulator | Expression in Melanoma | Key Downstream Effects | Reference |

|---|---|---|---|

| FTO | Increased | Enhances melanoma growth and decreases response to anti-PD-1 therapy by demethylating protumorigenic genes via hm6A intermediate. | broadinstitute.org |

Glioblastoma and Central Nervous System Malignancies

Glioblastoma (GBM) is a highly malignant primary brain tumor characterized by significant intra-tumoral heterogeneity. frontiersin.org The role of m6A modifications in glioblastoma is complex, with various regulators exhibiting distinct and sometimes conflicting functions. sysu.edu.cnfrontiersin.org In contrast to many other cancers, the expression of the hm6A-producing enzyme FTO has been observed to decrease as the grade of glioma increases. frontiersin.org This downregulation of FTO would lead to reduced formation of hm6A and a corresponding increase in the levels of m6A on target transcripts. This alteration in the m6A/hm6A balance contributes to the tumorigenesis of glioblastoma, particularly in glioma stem cells (GSCs), by affecting the expression of key genes that regulate self-renewal and proliferation. sysu.edu.cnfrontiersin.org

| Regulator | Expression in Glioblastoma | Key Downstream Effects | Reference |

|---|---|---|---|

| FTO | Decreased with increasing grade | Leads to reduced hm6A levels and hypermethylation of m6A, impacting GSC self-renewal and tumor progression. | frontiersin.org |

Myelodysplastic Syndromes and Acute Myeloid Leukemia

The dysregulation of RNA methylation pathways, which involves the generation of N(6)-hydroxymethyladenosine, is a significant factor in the development and progression of hematological malignancies like Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).

MDS comprises a group of clonal hematopoietic stem cell disorders characterized by ineffective blood cell production and a risk of transformation into AML. Epigenetic alterations are fundamental to the pathological processes that lead to MDS. While direct studies on hm6A in MDS are emerging, the well-established role of m6A-modifying enzymes provides a clear link. The progression from MDS to AML often involves further genetic and epigenetic mutations, highlighting the importance of regulators in this pathway.

In AML, a cancer characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, the role of the m6A pathway is more defined. mdpi.com The m6A eraser FTO, which oxidizes m6A to hm6A, is highly expressed in certain subtypes of AML, including those with specific chromosomal translocations like t(11q23)/MLL-rearrangements and t(15;17)/PML-RARA, as well as mutations in FLT3-ITD and NPM1. frontiersin.orgnih.gov In these contexts, FTO functions as an oncogene, promoting the proliferation of leukemic cells and inhibiting their differentiation and apoptosis. nih.govfrontiersin.org Similarly, other components of the m6A regulatory machinery, including the "writers" METTL3 and METTL14 and the binding protein WTAP, are also found to be upregulated in AML, where they contribute to the survival and proliferation of cancer cells. mdpi.comfrontiersin.org The depletion of these regulators has been shown to induce apoptosis specifically in leukemic cells, making them potential therapeutic targets. frontiersin.orgfrontiersin.org

| Regulator | Role in AML | Effect of Dysregulation | Associated AML Subtypes |

|---|---|---|---|

| FTO (Eraser) | Oncogene | High expression promotes cell viability and proliferation; inhibits apoptosis. | t(11q23)/MLL, t(15;17)/PML-RARA, FLT3-ITD, NPM1 mutations |

| METTL3 (Writer) | Oncogene | Overexpression increases proliferation; downregulation induces apoptosis. | General AML |

| METTL14 (Writer) | Oncogene | Overexpression increases proliferation; downregulation induces apoptosis. | General AML |

| WTAP (Writer Complex) | Oncogene | Upregulated in AML; knockdown decreases proliferation and induces apoptosis. | General AML |

Associated Mechanisms in Cancer Development (e.g., Angiogenesis)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis. nih.govtechnologynetworks.com Tumors require a dedicated blood supply to receive oxygen and nutrients. The process of creating this compound is intrinsically linked to the regulation of angiogenesis through the m6A pathway.

The dysregulation of m6A-modifying enzymes can impact the expression of key angiogenic factors. For instance, the m6A writer WTAP has been shown to regulate the expression of Vascular Endothelial Growth Factor A (VEGFA) mRNA, a major driver of angiogenesis. nih.gov Similarly, the writer METTL3 can influence tumor angiogenesis by regulating signaling pathways such as PI3K/AKT. frontiersin.org The demethylation of m6A by erasers like FTO and ALKBH5, which produces hm6A, is a key step in modulating the stability and translation of mRNAs encoding for these angiogenic regulators. By altering the m6A status of these transcripts, the entire angiogenic program within a tumor can be either promoted or suppressed, affecting cancer progression. nih.gov This regulatory role makes the enzymes involved in hm6A formation potential targets for anti-angiogenic cancer therapies. nih.gov

Association with Neurological and Neurodegenerative Disorders

The N(6)-methyladenosine pathway, including the intermediate this compound, is significantly enriched in the brain and plays a critical role in neurodevelopment and the function of the nervous system. nih.gov Dysregulation of this pathway is implicated in a range of neurological and neurodegenerative diseases. nih.gov

| Disorder | Key m6A-Related Findings | Associated m6A Regulators |

|---|---|---|

| Alzheimer's Disease | Altered overall m6A levels in the cortex and hippocampus. | Decreased METTL3 and METTL14; altered FTO expression. |

| Parkinson's Disease | Significantly reduced overall m6A levels in affected brain regions. | Elevated ALKBH5 expression in the striatum. |

Fragile X Syndrome

Fragile X Syndrome (FXS) is the most common form of inherited intellectual disability and a leading genetic cause of autism. rarediseases.org It is caused by a mutation in the FMR1 gene, which leads to the silencing of the gene and a subsequent loss of the fragile X mental retardation protein (FMRP). rarediseases.orgmdpi.com FMRP is an RNA-binding protein that plays a critical role in regulating the translation of a large number of mRNAs essential for synaptic plasticity. The connection to this compound lies in FMRP's function as an m6A "reader" protein. Reader proteins recognize and bind to m6A-modified RNA, thereby influencing the fate of that RNA. The loss of FMRP disrupts the normal processing and translation of its target mRNAs, leading to the characteristic synaptic and cognitive deficits of FXS. This implicates the entire m6A regulatory pathway, including the writers that deposit the mark and the erasers (like FTO and ALKBH5) that remove it via the hm6A intermediate, in the pathophysiology of Fragile X Syndrome.

Attention-Deficit/Hyperactivity Disorder (ADHD)

Attention-Deficit/Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While the exact etiology of ADHD is multifactorial, involving genetic and environmental factors, emerging evidence suggests a potential role for epigenetic and epitranscriptomic modifications. mdpi.com An integrative analysis of multi-omics data has revealed a potential role for m6A modification in several neuropsychiatric disorders, including ADHD. eunetworkadultadhd.com Although the specific mechanisms are still under investigation, this suggests that dysregulation of the enzymes that add, remove (via hm6A), and read m6A marks could contribute to the structural and functional brain changes associated with ADHD.

Intellectual Disability and Cognitive Impairment

The process of learning and the formation of memory are fundamentally linked to synaptic plasticity, which requires precise, dynamic regulation of gene expression. The m6A pathway, including the formation of this compound, is a critical layer of this regulation. nih.gov As the most prevalent inherited cause of intellectual disability, Fragile X Syndrome provides a clear example of how disruption of m6A-related processes can lead to severe cognitive deficits. nih.gov

Role in Inflammatory and Immune-Related Diseases

This compound (hm6A) is an intermediate in the demethylation process of N(6)-methyladenosine (m6A), a critical epigenetic modification of RNA. This process is primarily mediated by the fat mass and obesity-associated protein (FTO) and is vital for regulating gene expression. Dysregulation of this pathway, and by extension, the levels of hm6A, has significant implications for inflammatory and immune-related diseases.

General Mechanisms in Inflammatory Responses

The m6A modification pathway, which involves the generation of hm6A, is a key regulator of the inflammatory response. rawdatalibrary.netresearchgate.netnih.gov The enzymes that add, remove, and recognize m6A modifications control the expression of various inflammation-related genes. frontiersin.orgfrontiersin.org The demethylase FTO, which produces hm6A as an intermediate, plays a crucial role in this process. For instance, FTO has been found to be responsive to lipopolysaccharide (LPS), a potent inflammatory trigger, suggesting a direct link between the m6A demethylation pathway and the innate immune response. frontiersin.org

The modification of RNA with m6A, and its subsequent demethylation via hm6A, influences the stability, translation, and splicing of messenger RNAs (mRNAs) that encode for cytokines, chemokines, and other inflammatory mediators. frontiersin.org For example, the knockdown of certain m6A reader proteins can lead to an increased expression of inflammatory factors such as IL-6, TNF-α, IL-1β, and IL-12 in macrophages, leading to the activation of key inflammatory signaling pathways like MAPK and NF-κB. frontiersin.org This highlights the importance of a balanced m6A/hm6A cycle in maintaining immune homeostasis. Dysregulation of this balance can contribute to the pathogenesis of various inflammatory conditions. researchgate.netnih.govfrontiersin.org

| Key Inflammatory Mediator | Role in Inflammation | Regulation by m6A Pathway |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine involved in acute and chronic inflammation. | Expression can be increased with dysregulation of m6A machinery. frontiersin.org |

| Tumor Necrosis Factor-alpha (TNF-α) | A major cytokine that drives systemic inflammation. | Expression is influenced by m6A modifications. frontiersin.org |

| Interleukin-1β (IL-1β) | A potent pro-inflammatory cytokine. | Its expression is modulated by the m6A pathway. frontiersin.org |

| NF-κB Signaling Pathway | A central pathway in regulating inflammatory responses. | Can be activated by alterations in m6A reader proteins. frontiersin.org |

| MAPK Signaling Pathway | Crucial for cellular responses to inflammatory stimuli. | Its activation is linked to the dysregulation of m6A modifications. frontiersin.org |

Osteoarthritis Pathogenesis

Recent research has increasingly recognized the role of inflammation and immune responses in the pathogenesis of osteoarthritis (OA), moving beyond the traditional view of it being a purely degenerative disease. nih.gov Epigenetic modifications, including m6A RNA methylation, are gaining attention for their significant role in the development of OA. nih.govnih.govfrontiersin.org The demethylation process, which involves the formation of hm6A, is a key aspect of this regulation. nih.govnih.gov

In the context of OA, the m6A pathway has been shown to influence chondrocyte apoptosis, the inflammatory response, and the synthesis of the extracellular matrix (ECM). frontiersin.org For example, in vitro studies using chondroprogenitor cells have shown that inflammatory stimuli can increase the levels of m6A methylation and chondrocyte apoptosis. frontiersin.org The demethylase FTO, which catalyzes the conversion of m6A to hm6A, is involved in these processes. nih.gov The dynamic regulation of m6A modifications is crucial for maintaining cartilage homeostasis, and its dysregulation is closely linked to cartilage degeneration and the progression of OA. frontiersin.org

| Factor in Osteoarthritis | Role in Pathogenesis | Connection to m6A/hm6A Pathway |

| Chondrocyte Apoptosis | The programmed death of cartilage cells, leading to cartilage degradation. | Influenced by the levels of m6A methylation. frontiersin.org |

| Inflammatory Response | Contributes to pain and joint destruction. | The m6A pathway regulates the expression of inflammatory mediators in joints. frontiersin.org |

| Extracellular Matrix (ECM) Synthesis | Essential for maintaining the structural integrity of cartilage. | Dysregulation of m6A can inhibit ECM synthesis by chondrocytes. nih.govfrontiersin.org |

Involvement in Metabolic Disorders

The dysregulation of this compound and the broader m6A modification pathway has been strongly implicated in the pathogenesis of various metabolic disorders. nih.govnih.gov The FTO protein, which is central to the formation of hm6A, was initially identified through its strong association with obesity, highlighting the critical role of this pathway in metabolic health. researchgate.net

Obesity

Obesity is a complex metabolic disease characterized by excessive fat accumulation. nih.gov The m6A pathway, including the demethylation step that produces hm6A, plays a significant regulatory role in various biological processes associated with obesity, such as adipogenesis (the formation of fat cells), lipid metabolism, and insulin (B600854) resistance. nih.gov

Studies have shown that m6A modification levels are decreased in the adipose tissue of obese individuals. nih.gov The demethylase FTO is a key player in this context. FTO can promote adipogenesis and influence lipid metabolism. nih.govnih.gov By removing the m6A mark via an hm6A intermediate, FTO can regulate the expression of genes involved in fat cell differentiation and function. nih.gov For example, FTO has been shown to regulate the expression of key regulators of the cell cycle, which is essential for the clonal expansion of preadipocytes during adipogenesis. nih.gov

| Process in Obesity | Role in Pathogenesis | Regulation by FTO/hm6A Pathway |

| Adipogenesis | The formation of new fat cells, contributing to increased adipose tissue mass. | FTO promotes adipogenesis by regulating the expression of genes involved in cell cycle progression. nih.gov |

| Lipid Metabolism | The breakdown and storage of fats. | The m6A pathway is strongly associated with the regulation of lipid metabolism. nih.gov |

| Insulin Resistance | A condition where cells do not respond effectively to insulin, leading to high blood sugar. | m6A modifications have been shown to play a role in regulating insulin secretion and sensitivity. nih.gov |

Non-Alcoholic Fatty Liver Disease (NAFLD)

Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. nih.gov It is a spectrum of liver disorders that has become the most prevalent hepatic disease worldwide. nih.gov Emerging evidence strongly suggests that m6A modification is highly associated with the onset and progression of NAFLD. nih.govfrontiersin.orgnih.govdntb.gov.ua

The dysregulation of m6A regulators, including the demethylase FTO, can lead to increased lipid accumulation, insulin resistance, and inflammation in the liver. nih.gov FTO, through its demethylation activity that generates hm6A, can facilitate lipid accumulation in NAFLD by suppressing the expression of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor α (PPARα). nih.gov Furthermore, FTO can contribute to insulin resistance in the liver by increasing the expression of genes involved in gluconeogenesis. nih.gov

| Feature of NAFLD | Role in Pathogenesis | Involvement of FTO/hm6A Pathway |

| Lipid Accumulation | The buildup of fats (triglycerides) in liver cells. | FTO promotes lipid accumulation by suppressing the expression of genes involved in fat breakdown. nih.gov |

| Insulin Resistance | A key factor in the progression of NAFLD. | FTO can exacerbate hepatic insulin resistance by upregulating gluconeogenic genes. nih.gov |

| Inflammation | A common feature of the more advanced form of NAFLD, non-alcoholic steatohepatitis (NASH). | The m6A pathway is involved in regulating inflammatory responses in the liver. nih.gov |

Interactions with Other Epigenetic Modifications and Cellular Regulatory Networks

Cross-talk with DNA Methylation Pathways

The interplay between m6A modification, and by extension its intermediate hm6A, and DNA methylation is bidirectional, influencing gene expression at both the transcriptional and post-transcriptional levels.

Regulation of m6A Machinery by DNA Methylation: The expression of genes encoding the m6A machinery can be controlled by DNA methylation. For instance, the loss of 5-methylcytosine (B146107) (5mC) on the promoters of METTL3 (a key m6A "writer") and ALKBH5 (an m6A "eraser") can promote their expression, thereby altering the landscape of m6A and its derivatives. nih.gov

Influence of m6A on DNA Methylation: Conversely, the m6A pathway can directly impact the DNA methylation status of the genome. The m6A reader protein YTHDC2 has been shown to bind m6A-modified RNAs and recruit the DNA demethylase TET1 to specific genomic loci. wenglab.cn This recruitment can lead to the removal of 5mC, preventing epigenetic silencing and maintaining chromatin accessibility. wenglab.cn This mechanism highlights how a transient RNA modification state, involving hm6A, can translate into more stable changes in the DNA epigenome.

This regulatory circuit demonstrates a sophisticated feedback loop where DNA methylation controls the expression of RNA modifying enzymes, and the resulting RNA modifications guide the placement of DNA methylation marks.

Interplay with Histone Modifications

A significant body of evidence points to a complex and reciprocal relationship between the m6A pathway and histone post-translational modifications. frontiersin.orgwenglab.cn This interplay is crucial for co-transcriptional regulation and establishing specific chromatin states. wenglab.cn

Histone Marks Guiding m6A Deposition: The deposition of m6A is not random but is guided by the chromatin environment. wenglab.cn Notably, the histone mark H3K36me3 (trimethylation of histone H3 at lysine (B10760008) 36), which is associated with actively transcribed gene bodies, is recognized by the m6A writer protein METTL14. wenglab.cnsemanticscholar.org This interaction recruits the entire m6A methyltransferase complex to nascent RNA transcripts, facilitating co-transcriptional m6A deposition. wenglab.cnsemanticscholar.org

m6A Directing Histone Modifications: The m6A mark, read by nuclear reader proteins like YTHDC1, can in turn recruit histone-modifying enzymes to specific chromatin regions. wenglab.cnsemanticscholar.org For example, YTHDC1 recognizes m6A on nascent transcripts and recruits the histone demethylase KDM3B. wenglab.cnsemanticscholar.org KDM3B then removes the repressive H3K9me2 (dimethylation of histone H3 at lysine 9) mark, leading to a more open chromatin state and promoting gene transcription. nih.govsemanticscholar.org

Indirect Regulation via Enzyme Expression: The m6A pathway also indirectly influences histone modifications by regulating the stability and translation of mRNAs that encode histone-modifying enzymes. For example, METTL14-mediated m6A modification can reduce the stability of transcripts for the histone acetyltransferases CBP and p300, thereby affecting H3K27ac levels. frontiersin.org Similarly, m6A modification on the transcript for the histone methyltransferase EZH2 can modulate its protein expression and consequently alter H3K27me3 levels. nih.govwenglab.cn

| Interacting Molecule | Effect on m6A Pathway | Effect of m6A Pathway | Functional Outcome |

|---|---|---|---|

| H3K36me3 | Recruits METTL14 to guide co-transcriptional m6A deposition. wenglab.cnsemanticscholar.org | - | Couples active transcription with RNA modification. |

| H3K9me2 | - | m6A-YTHDC1 complex recruits demethylase KDM3B to remove H3K9me2. nih.govsemanticscholar.org | Promotes gene expression by creating an open chromatin state. |

| H3K27ac | - | METTL14-mediated m6A modification can decrease stability of CBP/p300 transcripts, reducing H3K27ac. frontiersin.org | Modulates enhancer activity and gene activation. |

| H3K27me3 | - | m6A modification on EZH2 mRNA can regulate its expression, affecting H3K27me3 levels. nih.govwenglab.cn | Influences gene silencing and cell fate decisions. |

Integration within the Broader RNA Modification Landscape

The enzymes responsible for the m6A/hm6A cycle are part of a larger network of RNA-modifying proteins, and their activities can overlap and influence other RNA modifications. This integration suggests a coordinated regulation of the "epitranscriptome."

The demethylase FTO, which oxidizes m6A to hm6A and subsequently to N(6)-formyladenosine, is not exclusively specific to m6A. nih.govnih.gov Research has shown that FTO can also demethylate N1-methyladenosine (m1A) in tRNA and exhibits a higher affinity for N(6),2′-O-dimethyladenosine (m6Am), a modification found near the 5' cap of mRNA. nih.govthno.org This substrate promiscuity implies that FTO acts as a central hub, potentially coordinating the regulation of multiple RNA modifications in response to cellular signals.

Furthermore, the reader proteins that recognize m6A can also bind to other modifications. The YTH domain-containing proteins (YTHDF1-3 and YTHDC1) have been shown to directly bind to m1A sites, and YTHDF2 can recognize m1A-modified transcripts and mediate their decay. thno.org This cross-recognition suggests that different RNA modifications may compete for the same regulatory proteins, creating a complex interplay that dictates the fate of an RNA molecule.

Coordination with miRNA Biogenesis and Function

The m6A modification pathway is intricately linked with the biogenesis and function of microRNAs (miRNAs), a class of small non-coding RNAs that are central to post-transcriptional gene silencing. nih.gov

Promotion of miRNA Processing: The m6A modification plays a crucial role in the maturation of miRNAs. The primary transcripts of miRNAs (pri-miRNAs) can be marked with m6A. This modification facilitates the processing of pri-miRNAs into precursor miRNAs (pre-miRNAs) by the Microprocessor complex. In plants, the m6A writer MTA (a homolog of METTL3) introduces m6A into pri-miRNAs, promoting their processing. nih.gov

Enhancement of miRNA-Target Recognition: The presence of m6A on target mRNAs can significantly enhance the efficiency of miRNA-mediated gene suppression. nih.gov It is proposed that m6A alters the local secondary structure of the mRNA, increasing the accessibility of the miRNA-binding site for the RNA-induced silencing complex (RISC). nih.gov This mechanism allows for a more robust and dynamic regulation of gene expression, where the reversible m6A mark, cycling through hm6A, acts as a switch to modulate miRNA activity. nih.gov The evolutionary conservation of miRNA-binding sites that also contain m6A modification sites is significantly higher, suggesting a functional importance for this coordination. nih.gov

This interplay demonstrates that the m6A/hm6A axis does not act in isolation but is a key component of the broader post-transcriptional regulatory network, working in concert with miRNAs to fine-tune protein expression levels. nih.govnih.gov

Elucidation of Undiscovered Modifying Enzymes and Accessory Factors

The machinery responsible for the addition, removal, and recognition of hm6A is a burgeoning area of investigation, with the potential for the discovery of novel enzymes and binding proteins that could further illuminate its specific functions.

Identification of Additional "Writer" or "Eraser" Enzymes

Currently, the FTO protein is the primary enzyme known to generate hm6A from m6A, effectively acting as a "writer" for this modification. nih.gov However, the possibility of other enzymes with similar or distinct functions remains an open question. The existence of a dedicated "writer" that directly installs a hydroxymethyl group onto adenosine (B11128), bypassing the m6A intermediate, is a theoretical possibility that warrants exploration.

On the other side of the equation, the "erasure" of hm6A is thought to occur, at least in part, through the inherent instability of the molecule, which can lead to its non-enzymatic decomposition back to adenosine. nih.gov Whether specific "eraser" enzymes exist to actively remove the hydroxymethyl group from adenosine is a key area for future research. The identification of such enzymes would provide strong evidence for a more actively regulated role of hm6A in cellular processes.

Discovery of Specific "Reader" Proteins for N(6)-Hydroxymethyladenosine

A crucial aspect of understanding the functional significance of any RNA modification lies in identifying the proteins that specifically recognize and bind to it, known as "readers." While a host of reader proteins for m6A have been characterized, research suggests that these may not interact with hm6A with the same affinity. For instance, the binding of the well-characterized m6A reader protein YTHDF2 is reportedly attenuated by the presence of hm6A. nih.gov

This observation strongly suggests the existence of a distinct set of "reader" proteins that specifically recognize and bind to hm6A. The discovery of such proteins would be a significant breakthrough, providing direct molecular links between hm6A and its downstream functional consequences, such as alterations in mRNA stability, translation, or localization.

Fine-Mapping of this compound Sites Across Transcriptomes

To fully comprehend the regulatory roles of hm6A, it is essential to determine its precise location within the transcriptome. The development of high-resolution and sensitive detection methods is paramount to achieving this goal and to understanding its distribution in different cellular contexts.

Cell-Type Specific and Spatiotemporal Mapping

The distribution and abundance of RNA modifications can vary significantly between different cell types and developmental stages. Initial studies have begun to explore the tissue-specific patterns of m6A, revealing distinct methylation landscapes in various human tissues, including the brain, lung, and heart. nih.gov It is highly probable that hm6A also exhibits cell-type-specific and dynamic spatiotemporal patterns.

Future research will need to focus on mapping hm6A in a variety of cell types and across different developmental time points. This will provide crucial insights into its potential roles in cell differentiation, development, and tissue-specific gene regulation. Understanding these dynamic patterns will be essential for elucidating the specific biological contexts in which hm6A exerts its regulatory functions.

Functional Characterization in Diverse Biological Systems

The ultimate goal of studying hm6A is to understand its functional impact on biological processes. While research in this area is still in its early stages, the unique chemical nature of hm6A and its dynamic regulation suggest a range of potential roles in gene expression and cellular physiology.

Early findings suggest that the presence of hm6A can modulate the interaction of RNA with binding proteins, potentially altering the fate of the modified mRNA. nih.govnih.gov This could have wide-ranging consequences for processes such as mRNA stability, translation efficiency, and splicing. For example, by influencing the binding of regulatory proteins, hm6A could fine-tune the expression of specific genes in response to cellular signals or environmental cues.

Furthermore, given the link between the m6A machinery and various diseases, including cancer and metabolic disorders, it is plausible that dysregulation of hm6A levels could also contribute to pathological conditions. nih.govmdpi.com Investigating the functional roles of hm6A in diverse biological systems, from single-celled organisms to complex mammalian models, will be crucial for uncovering its contributions to both health and disease. As the technical capabilities to detect and map this elusive modification improve, the scientific community anticipates a rapid expansion of our understanding of the epitranscriptomic landscape and the intricate roles of this compound in the regulation of genetic information.

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying hm⁶A in RNA?

hm⁶A detection requires high-resolution techniques due to its transient nature and structural similarity to m⁶A. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for distinguishing hm⁶A from m⁶A and f⁶A based on mass differences . Immunoprecipitation with anti-hm⁶A antibodies (if validated) combined with RNA sequencing can map transcriptome-wide hm⁶A sites, though antibody specificity must be rigorously confirmed via knockout controls . For quantitative analysis, isotopically labeled internal standards (e.g., ¹⁵N- or ¹³C-hm⁶A) improve accuracy in LC-MS/MS workflows .

Q. How is hm⁶A formed, and what enzymes regulate its dynamics?

hm⁶A is an oxidative intermediate generated by the Fe(II)/α-ketoglutarate-dependent enzyme FTO, which sequentially oxidizes m⁶A to hm⁶A and then to f⁶A . This two-step demethylation process involves hydroxylation (m⁶A → hm⁶A) and formylation (hm⁶A → f⁶A), releasing formaldehyde as a byproduct . ALKBH5, another demethylase, directly converts m⁶A to adenosine without forming hm⁶A, highlighting divergent catalytic mechanisms . Enzymatic activity assays using synthetic m⁶A-containing RNA substrates and HPLC-based product analysis are critical for validating these pathways .

Q. What is the biological significance of hm⁶A’s short half-life (~3 hours)?

The transient nature of hm⁶A suggests it may act as a dynamic regulatory modification, transiently altering RNA-protein interactions or RNA stability in response to stimuli like oxidative stress . To study its functional roles, researchers should use time-course experiments with metabolic labeling (e.g., ⁴-thiouridine pulse-chase) paired with RNA immunoprecipitation to track hm⁶A turnover and correlate it with transcript degradation or translation efficiency .

Advanced Research Questions

Q. How can researchers address technical challenges in studying hm⁶A due to its instability?

hm⁶A’s labile hydroxymethyl group necessitates rapid RNA extraction (e.g., using guanidinium thiocyanate-phenol-chloroform) and immediate stabilization with RNA protectants (e.g., RNase inhibitors and chelating agents) . For in vitro studies, buffer systems with low oxidative potential (e.g., containing ascorbate or catalase) can minimize artifacial degradation . Cryogenic grinding of tissues and flash-freezing in liquid nitrogen are recommended for preserving hm⁶A in vivo .

Q. What experimental designs resolve contradictions in hm⁶A’s role across studies?

Discrepancies may arise from tissue-specific FTO expression, varying stress conditions, or methodological differences. To mitigate this:

- Perform orthogonal validation (e.g., LC-MS/MS + antibody-based assays) in the same biological system .

- Use FTO-knockout or catalytically inactive FTO mutants to isolate hm⁶A-specific effects from m⁶A or f⁶A .

- Employ single-molecule sequencing (e.g., nanopore) to directly detect hm⁶A without antibody bias .

Q. How does hm⁶A influence RNA-protein interactions compared to m⁶A?

hm⁶A’s hydroxyl group may sterically hinder or facilitate binding to m⁶A readers (e.g., YTHDF proteins). In vitro electrophoretic mobility shift assays (EMSAs) with recombinant reader proteins and synthetic hm⁶A/m⁶A RNA probes can quantify binding affinities . Crosslinking and immunoprecipitation (CLIP-Seq) in FTO-overexpressing cells may identify hm⁶A-specific interactomes .

Q. What role does hm⁶A play in disease mechanisms, such as cancer?

In prostate cancer, m⁶A dysregulation affects oncogene expression . While direct evidence for hm⁶A is limited, FTO inhibitors (e.g., FB23-2) could modulate hm⁶A levels, impacting tumor progression. To explore this:

Q. How can computational modeling elucidate hm⁶A’s dynamic regulation?

Kinetic models integrating FTO’s oxidation rates, hm⁶A decay, and RNA turnover can predict hm⁶A accumulation under stress. Tools like COPASI or PySB enable parameter estimation from time-resolved LC-MS/MS data . Molecular dynamics simulations of hm⁶A-modified RNA structures may reveal conformational changes affecting protein binding .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.